molecular formula C10H15BO2 B14091108 (3-(sec-Butyl)phenyl)boronic acid

(3-(sec-Butyl)phenyl)boronic acid

Cat. No.: B14091108
M. Wt: 178.04 g/mol
InChI Key: QZWFUFQWGUVPPT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(sec-Butyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: (3-(sec-Butyl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Pd(PPh3)4, Pd(dppf)Cl2

    Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH)

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF)

Major Products:

    Biaryls: Formed through Suzuki-Miyaura coupling

    Phenols: Formed through oxidation reactions

Comparison with Similar Compounds

Properties

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(3-butan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-3-8(2)9-5-4-6-10(7-9)11(12)13/h4-8,12-13H,3H2,1-2H3

InChI Key

QZWFUFQWGUVPPT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C(C)CC)(O)O

Origin of Product

United States

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